

SiC vs. Gall. Nitride in High-Frequency Applications: A Comparative Guide

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Compound of Interest		
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In the rapidly evolving field of power electronics, the quest for higher efficiency, power density, and switching frequencies has led to the widespread adoption of wide-bandgap (WBG) semiconductors. Among these, **Silicon Carbide** (SiC) and Gallium Nitride (GaN) have emerged as the frontrunners, each offering distinct advantages in high-frequency applications. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies for key characterization experiments.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of SiC and GaN devices, offering a clear comparison for researchers and drug development professionals in their respective applications.

Table 1: Material Properties of SiC, GaN, and Si



Property	Silicon (Si)	4H-Silicon Carbide (SiC)	Gallium Nitride (GaN)
Bandgap (eV)	1.12	3.26	3.4
Critical Electric Field (MV/cm)	0.3	3.0	3.3
Electron Mobility (cm²/V·s)	1450	900	2000
Electron Saturation Velocity (10 ⁷ cm/s)	1.0	2.0	2.5
Thermal Conductivity (W/cm·K)	1.5	3.0 - 5.0	1.3 - 2.3

Table 2: Device Performance Characteristics in High-Frequency Applications



Parameter	SiC MOSFETs	GaN HEMTs
Breakdown Voltage	Typically >1200 V, up to several kV.[1]	Typically up to 650 V, with advancements pushing towards higher voltages.[1]
Switching Frequency	Up to a few MHz.[2]	Several MHz to >100 MHz.[3]
On-Resistance (Rds(on))	Low, but generally higher than GaN for the same voltage class.	Very low, leading to lower conduction losses.
Switching Losses	Lower than Si, but generally higher than GaN due to larger device capacitances.	Significantly lower than Si and SiC, enabling higher efficiency at high frequencies.[3]
Thermal Conductivity	Excellent, allowing for better heat dissipation and operation at higher temperatures.[4]	Good, but lower than SiC, requiring more advanced thermal management in high-power applications.[3]
Gate Drive Requirements	Higher gate drive voltage (typically 18-20V) and a negative voltage for turn-off are often required.[2]	Lower gate drive voltage (typically 5-6V), simplifying driver design.
Reverse Recovery Charge (Qrr)	SiC MOSFET body diodes exhibit some reverse recovery, though significantly less than Si. SiC Schottky diodes have near-zero Qrr.	GaN HEMTs have zero reverse recovery charge due to the absence of a body diode.[3]

Table 3: Efficiency Comparison in a DC-DC Boost Converter



Switching Frequency	Si MOSFET Efficiency	SiC MOSFET Efficiency	GaN HEMT Efficiency
25 kHz	92.4%	95.1%	95.5%
50 kHz	93.0%	96.1%	96.3%
100 kHz	86.6%	90.2%	93.2%
125 kHz	80.8%	85.2%	92.3%

Source: Data adapted from a comparative study using a DC-DC Boost Converter.[5]

Experimental Protocols

Accurate characterization of SiC and GaN devices is crucial for their effective implementation. The following are detailed methodologies for key experiments.

Double Pulse Test (DPT) for Switching Parameter Characterization

The Double Pulse Test is the industry-standard method for evaluating the switching performance of power devices, including turn-on (Eon) and turn-off (Eoff) energy losses, and reverse recovery characteristics.[6]

Objective: To measure the switching characteristics of a SiC MOSFET or GaN HEMT under controlled conditions.

Experimental Setup:

- Device Under Test (DUT): The SiC or GaN transistor to be characterized.
- Freewheeling Diode/Device: Typically, a device of the same type as the DUT.
- Inductive Load (L): Replicates the conditions in a typical converter circuit. The inductor should not saturate at peak test currents.[7]
- DC Power Supply (Vdc): Provides the bus voltage.



- Arbitrary Function Generator (AFG): Generates the two gate pulses with precise timing.
- Gate Driver: Amplifies the AFG signal to drive the DUT's gate.
- Oscilloscope: To measure drain-source voltage (Vds), drain current (Id), and gate-source voltage (Vgs). High-bandwidth, differential voltage probes and current probes are essential for accurate measurements.

Procedure:

- First Pulse: The AFG sends a long pulse to the gate of the DUT. This allows the inductor current to ramp up to the desired test level.
- Turn-off: The first pulse is terminated, and the DUT turns off. The inductor current then freewheels through the second device. The turn-off characteristics (Eoff) are measured during this transition.
- Second Pulse: After a short delay, a second, shorter pulse is applied to the DUT's gate.
- Turn-on: The DUT turns on again into the freewheeling current. The turn-on characteristics (Eon) and the reverse recovery behavior of the freewheeling device are measured during this transition.
- Data Analysis: The oscilloscope waveforms of Vds and Id are used to calculate the switching energy losses. Eon is calculated by integrating the product of Vds and Id during the turn-on transition. Eoff is calculated similarly during the turn-off transition.

Dynamic On-Resistance (Rds(on)) Measurement

For GaN transistors, the on-resistance can increase when switched at high frequencies, a phenomenon known as dynamic Rds(on).[8]

Objective: To measure the on-resistance of a GaN HEMT under high-frequency switching conditions.

Experimental Setup:

A resonant switching circuit operating under zero-voltage switching (ZVS) is often used.[8]



- A high-bandwidth voltage probe is used to measure the drain-source voltage during the onstate.
- A current probe measures the drain current.
- A high-precision power analyzer measures the DC power input to the circuit.

Procedure:

- The resonant circuit is operated at the desired switching frequency and off-state voltage.
- The DC power input to the unloaded resonant circuit is accurately measured. This power corresponds to the losses in the circuit.
- The losses are carefully disambiguated to isolate the conduction losses in the DUT.
- The dynamic Rds(on) is then calculated by dividing the conduction loss by the square of the RMS drain current.

Thermal Conductivity Measurement using Time-Domain Thermoreflectance (TDTR)

Objective: To measure the thermal conductivity of SiC and GaN wafers.

Experimental Setup:

- Pump-Probe Laser System: A femtosecond laser is split into a "pump" beam and a "probe" beam.
- Transducer Layer: A thin metal film (e.g., Al, Au) is deposited on the sample surface to absorb the pump beam and reflect the probe beam.
- Photodetector and Lock-in Amplifier: To measure the change in reflectivity of the probe beam.

Procedure:

The pump beam heats a small spot on the sample surface.



- The probe beam, delayed in time relative to the pump, measures the change in surface temperature by detecting the change in the material's reflectivity.
- By varying the delay time between the pump and probe pulses, the cooling curve of the surface is mapped.
- This cooling curve is then fitted to a thermal model of the material stack to extract the thermal conductivity of the substrate and the thermal boundary resistance between the layers.[9]

Visualizations

Experimental Workflow for Double Pulse Test

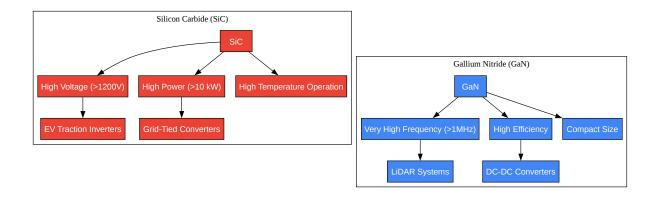


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Caption: Double Pulse Test Experimental Workflow.

Logical Relationship: SiC vs. GaN Application Suitability





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Caption: Application domains for SiC and GaN.

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